tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Overview
Description
Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The primary target of this compound is the copper (I) catalyst in the CuAAC reaction .
Mode of Action
The compound interacts with the copper (I) catalyst in the CuAAC reaction, accelerating reaction rates and suppressing cell cytotoxicity . This interaction enhances the efficiency of the CuAAC reaction, making it a valuable tool in click chemistry .
Biochemical Pathways
Its role in the cuaac reaction suggests it may influence pathways involving azide-alkyne cycloadditions . These reactions are often used in the synthesis of various bioactive compounds, including indole derivatives , which have diverse biological activities .
Pharmacokinetics
Its water-soluble nature suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of this compound is the acceleration of reaction rates in the CuAAC reaction . This can lead to more efficient synthesis of bioactive compounds, potentially enhancing their therapeutic effects . Additionally, the compound suppresses cell cytotoxicity, which could reduce potential side effects of these bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of copper (I) is necessary for the compound to exert its effects . Additionally, the compound’s water-soluble nature suggests it may be more effective in aqueous environments
Properties
IUPAC Name |
tert-butyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7-8H,4-6H2,1-3H3,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYSYBKWRBSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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